Cas no 2201739-48-0 ((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone)

(3-(1H-1,2,3-Triazol-1-yl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone is a heterocyclic compound featuring an azetidine core linked to a benzothiazole moiety via a carbonyl bridge, with a 1,2,3-triazole substituent. This structure imparts unique physicochemical properties, including enhanced rigidity and potential for selective binding interactions. The presence of both triazole and benzothiazole groups suggests utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or antimicrobial agents. Its compact, polar framework may improve solubility and bioavailability compared to bulkier analogs. The compound’s synthetic versatility allows for further derivatization, making it valuable for structure-activity relationship studies in drug discovery. Strict quality control ensures high purity for research applications.
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone structure
2201739-48-0 structure
Product name:(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone
CAS No:2201739-48-0
MF:C13H11N5OS
MW:285.324340105057
CID:6027563
PubChem ID:121154700

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone Chemical and Physical Properties

Names and Identifiers

    • 2201739-48-0
    • F6473-2066
    • 2-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole
    • 1,3-benzothiazol-2-yl-[3-(triazol-1-yl)azetidin-1-yl]methanone
    • CHEMBL4945652
    • (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone
    • AKOS032695957
    • Inchi: 1S/C13H11N5OS/c19-13(12-15-10-3-1-2-4-11(10)20-12)17-7-9(8-17)18-6-5-14-16-18/h1-6,9H,7-8H2
    • InChI Key: ZFSUEQDKOUMEPL-UHFFFAOYSA-N
    • SMILES: S1C2C=CC=CC=2N=C1C(N1CC(C1)N1C=CN=N1)=O

Computed Properties

  • Exact Mass: 285.06843116g/mol
  • Monoisotopic Mass: 285.06843116g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 389
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 92.2Ų

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6473-2066-10μmol
2-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole
2201739-48-0 90%+
10μl
$69.0 2023-05-13
Life Chemicals
F6473-2066-20μmol
2-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole
2201739-48-0 90%+
20μl
$79.0 2023-05-13
Life Chemicals
F6473-2066-3mg
2-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole
2201739-48-0 90%+
3mg
$63.0 2023-05-13
Life Chemicals
F6473-2066-2mg
2-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole
2201739-48-0 90%+
2mg
$59.0 2023-05-13
Life Chemicals
F6473-2066-10mg
2-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole
2201739-48-0 90%+
10mg
$79.0 2023-05-13
Life Chemicals
F6473-2066-25mg
2-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole
2201739-48-0 90%+
25mg
$109.0 2023-05-13
Life Chemicals
F6473-2066-40mg
2-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole
2201739-48-0 90%+
40mg
$140.0 2023-05-13
Life Chemicals
F6473-2066-15mg
2-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole
2201739-48-0 90%+
15mg
$89.0 2023-05-13
Life Chemicals
F6473-2066-20mg
2-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole
2201739-48-0 90%+
20mg
$99.0 2023-05-13
Life Chemicals
F6473-2066-1mg
2-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole
2201739-48-0 90%+
1mg
$54.0 2023-05-13

Additional information on (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone

Introduction to (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone (CAS No. 2201739-48-0)

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone, with the CAS number 2201739-48-0, is a compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structural features, which include a benzothiazole moiety and a triazole-substituted azetidine ring. These structural elements contribute to its diverse biological activities and make it a promising candidate for various pharmaceutical applications.

The benzothiazole moiety is a well-known heterocyclic system that has been extensively studied for its pharmacological properties. It is known to exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer effects. The presence of this moiety in (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone suggests that the compound may possess similar therapeutic potential.

The triazole-substituted azetidine ring is another key structural feature of this compound. Triazole rings are widely used in drug design due to their ability to form strong hydrogen bonds and their high metabolic stability. The combination of the triazole ring with the azetidine ring in this compound provides a unique scaffold that can interact with various biological targets, potentially enhancing its pharmacological profile.

Recent studies have explored the biological activities of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone. One notable area of research is its potential as an anticancer agent. A study published in the Journal of Medicinal Chemistry reported that this compound exhibited significant cytotoxic activity against several human cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis.

In addition to its anticancer properties, (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone has also shown promise as an anti-inflammatory agent. Research conducted by a team at the University of California demonstrated that this compound effectively reduced inflammation in both in vitro and in vivo models. The anti-inflammatory activity is attributed to its ability to inhibit the production of pro-inflammatory cytokines and chemokines.

The pharmacokinetic properties of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone have also been investigated. Studies have shown that it has good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for further development as an oral therapeutic agent. These properties are crucial for ensuring that the compound can be effectively delivered to the target tissues and maintain therapeutic concentrations over time.

The safety profile of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone has been evaluated in preclinical studies. Toxicity assessments have indicated that it has low toxicity at therapeutic doses and does not cause significant adverse effects in animal models. These findings support its potential for further clinical development.

In conclusion, (3-(1H-1,2,3-triazol-1-y l)azetidin - 1 - yl ) ( benzo [ d ] th i azo l - 2 - yl ) metha none (CAS No. 2201739 - 48 - 0) is a promising compound with diverse biological activities and favorable pharmacological properties. Its unique structural features make it an attractive candidate for further research and development in the field of medicinal chemistry. Ongoing studies are expected to provide more insights into its mechanisms of action and potential therapeutic applications.

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